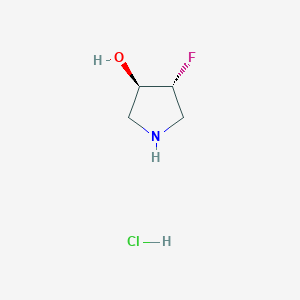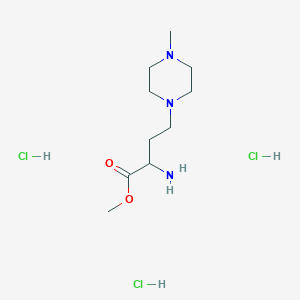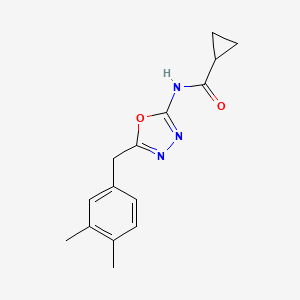![molecular formula C13H17F3N2O2S B2664285 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea CAS No. 2034583-86-1](/img/structure/B2664285.png)
1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that features a combination of oxane, thiophene, and trifluoroethyl groups
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This step might involve coupling reactions such as Suzuki or Stille coupling.
Addition of the trifluoroethyl group: This can be done using trifluoroethylation reagents under controlled conditions.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups.
Mecanismo De Acción
The mechanism of action of 1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity or stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a different position of the thiophene ring.
1-(oxan-4-yl)-3-[(furan-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea: Similar structure but with a furan ring instead of thiophene.
Uniqueness
1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea is unique due to the specific combination of oxane, thiophene, and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-(oxan-4-yl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2S/c14-13(15,16)9-18(7-10-3-6-21-8-10)12(19)17-11-1-4-20-5-2-11/h3,6,8,11H,1-2,4-5,7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGZWUGOWQIOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2664204.png)

![N-(2,6-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2664207.png)





![5H-Isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B2664217.png)
![6-Chloro-N-[3-(1-methylimidazol-2-YL)phenyl]pyridine-3-sulfonamide](/img/structure/B2664219.png)
![4-{3-[4-(4-nitrophenyl)piperazin-1-yl]propoxy}benzaldehyde](/img/structure/B2664220.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2664221.png)
![N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2664225.png)
